Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

Catalog No.
S650029
CAS No.
9038-95-3
M.F
C13H28O4
M. Wt
212.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

CAS Number

9038-95-3

Product Name

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

IUPAC Name

butan-1-ol;ethane-1,2-diol;propane-1,2-diol

Molecular Formula

C13H28O4

Molecular Weight

212.28 g/mol

InChI

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2

InChI Key

QMNOIORHZMRPLS-UHFFFAOYSA-N

SMILES

CCCCO.CC(CO)O.C(CO)O

Synonyms

Breox 50 A 1000, DOWFAX 63N10, EO-PO, ethylene oxide-propylene oxide copolymer, F127, PEO99 PEO69 PEO99, poly(ethylene oxide-co-propylene oxide), synperonic F108, synperonic L122, UCON 50-HB-5100

Canonical SMILES

CCCCO.CC(CO)O.C(CO)O

Lubricating and Anti-Adhesive Properties:

  • PEGMBE exhibits good lubricating properties, reducing friction between surfaces. This makes it useful in various research applications, such as:

    • Tribology studies: Studying friction, wear, and lubrication mechanisms in materials Source: [Tribology International journal: ]
    • Micromanipulation: Lubricating tools and surfaces used for manipulating small objects in research settings Source: [Review article on micromanipulation techniques: ]
  • PEGMBE also possesses anti-adhesive properties, preventing unwanted sticking of materials. This is beneficial in:

    • Microfluidic devices: Reducing non-specific binding of biomolecules to the device's surface Source: [Research on microfluidics for drug discovery: ]
    • Cell culture: Preventing cells from adhering to unwanted surfaces during biological experiments Source: [Cell culture techniques handbook]

Solubility and Biocompatibility:

  • PEGMBE is soluble in water and various organic solvents, making it versatile for different research needs.
  • It also exhibits biocompatibility, meaning it is generally non-toxic and non-irritating to living systems. This allows for its use in:
    • Drug delivery: As a carrier for drug molecules, improving their solubility and delivery characteristics Source: [Research article on polymeric drug carriers: ]
    • Bioseparation techniques: In protein purification and other biological molecule separation processes Source: [Chromatography techniques for bioseparations: ]

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is a compound that consists of three alcohols: butan-1-ol, ethane-1,2-diol, and propane-1,2-diol. Its molecular formula is C₉H₂₄O₅, and it has a molecular weight of 212.28 g/mol. This compound appears as a clear liquid and is characterized by its viscous nature and moderate boiling point, which exceeds 200 °C .

Chemical Structure

The compound's structure features:

  • Butan-1-ol: A straight-chain alcohol with a four-carbon backbone.
  • Ethane-1,2-diol: Commonly known as ethylene glycol, this diol contains two hydroxyl groups.
  • Propane-1,2-diol: Also known as propylene glycol, another diol with two hydroxyl groups.

The amphiphilic nature of PEGMBE allows it to self-assemble in aqueous solutions to form micelles []. Micelles are spherical structures with a hydrophobic core formed by the PPO segments and a hydrophilic shell formed by the PEG segments. This property makes PEGMBE useful in various applications:

  • Drug Delivery: PEGMBE micelles can encapsulate hydrophobic drugs within their core, improving their solubility and bioavailability.
  • Emulsification: PEGMBE can act as an emulsifier, stabilizing mixtures of immiscible liquids like oil and water [].
  • Mild irritant: PEG and PPO derivatives can cause mild skin and eye irritation upon contact.
  • Low toxicity: Generally considered to have low inherent toxicity.
Typical of alcohols and glycols:

  • Oxidation:
    • Propane-1,2-diol can be oxidized to form propanal or further to propanoic acid. The reaction can be represented as:
      Propane 1 2 diol+[O]Propanal\text{Propane 1 2 diol}+[O]\rightarrow \text{Propanal}
    • Butan-1-ol can also undergo oxidation to form butanal or butanoic acid .
  • Esterification:
    • The hydroxyl groups can react with carboxylic acids to form esters.
  • Dehydration:
    • Under acidic conditions, the compound can undergo dehydration to yield ethers or alkenes.

The biological activity of butan-1-ol;ethane-1,2-diol;propane-1,2-diol is notable in several areas:

  • Antimicrobial Properties: Ethane-1,2-diol exhibits antimicrobial activity against various pathogens.
  • Toxicity: While butan-1-ol is less toxic than other alcohols, high doses may cause central nervous system depression.

In general, these compounds are metabolized in the liver and can impact metabolic pathways related to alcohol metabolism.

There are several methods for synthesizing butan-1-ol;ethane-1,2-diol;propane-1,2-diol:

  • Fermentation:
    • Butan-1-ol can be produced via the fermentation of sugars using specific microorganisms.
  • Hydration of Alkenes:
    • Ethylene and propylene can be hydrated to produce their respective glycols through acid-catalyzed reactions.
  • Reduction Reactions:
    • Aldehydes derived from fatty acids can undergo reduction to yield the corresponding alcohols.

The applications of butan-1-ol;ethane-1,2-diol;propane-1,2-diol are diverse:

  • Solvent: Used in paints and coatings due to its ability to dissolve various substances.
  • Antifreeze Agent: Ethane-1,2-diol is widely used in automotive antifreeze formulations.
  • Food Industry: Propylene glycol is often used as a food additive and humectant.

Interaction studies indicate that the compound may influence various biological systems:

  • Drug Interactions: It may alter the pharmacokinetics of certain medications due to its effects on liver enzymes.
  • Synergistic Effects with Other Solvents: When combined with other solvents or compounds, it may enhance solubility or stability.

Several compounds share structural or functional similarities with butan-1-ol;ethane-1,2-diol;propane-1,2-diol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
ButanolC₄H₁₀OStraight-chain alcohol used as a solvent
Ethylene GlycolC₂H₆O₂Commonly used antifreeze and coolant
Propylene GlycolC₃H₈O₂Used in food products and pharmaceuticals
GlycerolC₃H₈O₃A triol used in cosmetics and food products

Uniqueness

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol stands out due to its combination of properties from three different alcohols. This unique blend allows it to serve multiple functions across various industries while maintaining lower toxicity compared to other similar compounds.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 1226 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 476 of 1226 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 750 of 1226 companies with hazard statement code(s):;
H302 (26.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (33.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (35.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (16.8%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

9038-95-3

Use Classification

Cosmetics -> Antistatic; Emulsifying; Humectant; Skin conditioning

Dates

Modify: 2023-08-15

Explore Compound Types